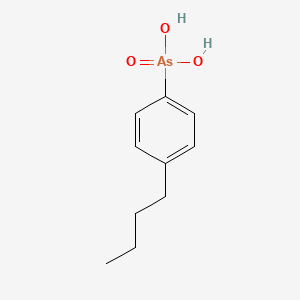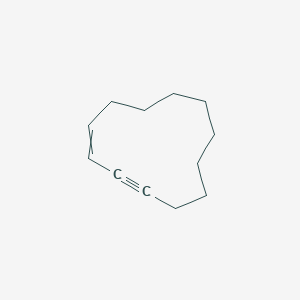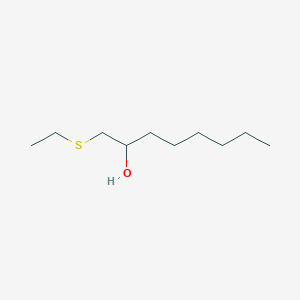![molecular formula C8H7N3O3 B14465500 Cyclopropyl cyano[(cyanomethoxy)imino]acetate CAS No. 70791-78-5](/img/structure/B14465500.png)
Cyclopropyl cyano[(cyanomethoxy)imino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl cyano[(cyanomethoxy)imino]acetate is a chemical compound with the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.159 g/mol . . This compound is characterized by its unique structure, which includes a cyclopropyl group, a cyano group, and a cyanomethoxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl cyano[(cyanomethoxy)imino]acetate typically involves the reaction of cyclopropylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl cyano[(cyanomethoxy)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Cyclopropyl cyano[(cyanomethoxy)imino]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl cyano[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopropyl cyano[(cyanomethoxy)imino]acetate include:
Cyclopropyl cyanoacetate: A compound with a similar cyclopropyl and cyano group but lacking the cyanomethoxyimino group.
Cyclopropyl cyanomethoxyacetate: A compound with a similar cyclopropyl and cyanomethoxy group but lacking the cyano group.
Uniqueness
This compound is unique due to the presence of both cyano and cyanomethoxyimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
70791-78-5 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
cyclopropyl 2-cyano-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C8H7N3O3/c9-3-4-13-11-7(5-10)8(12)14-6-1-2-6/h6H,1-2,4H2 |
InChI Key |
VVTSUDNZJSMIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC(=O)C(=NOCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


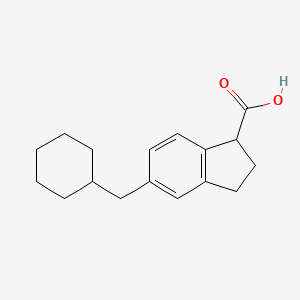
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
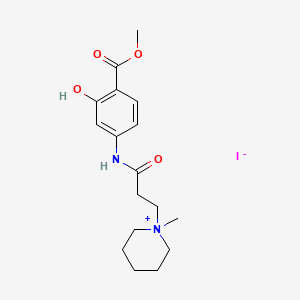
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
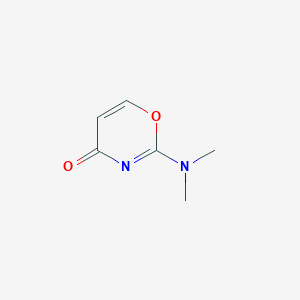
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
